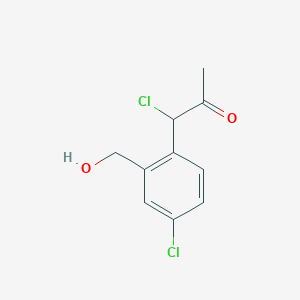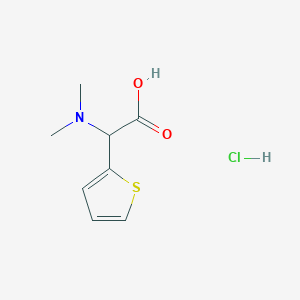
a-(Dimethylamino)-2-thiopheneacetic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride: is an organic compound that features a thiophene ring substituted with a dimethylamino group and an acetic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride typically involves the reaction of thiophene-2-acetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2-(Dimethylamino)ethyl thiophene: Similar structure but with an ethyl linker instead of an acetic acid moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group but lacks the dimethylamino substitution.
Uniqueness: α-(Dimethylamino)-2-thiopheneacetic acid hydrochloride is unique due to the presence of both the dimethylamino group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H12ClNO2S |
|---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
2-(dimethylamino)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9(2)7(8(10)11)6-4-3-5-12-6;/h3-5,7H,1-2H3,(H,10,11);1H |
InChI Key |
JARPUVDYCOLVDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CS1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


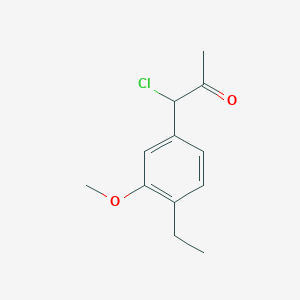
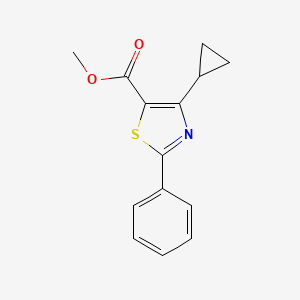


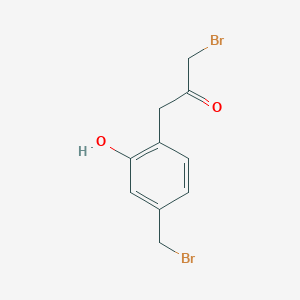


![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)


![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)
![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
